Nonadecaphing-4-enine-1-phosphate

Descripción general

Descripción

D-erythro-Sphingosine-C19-1-phosphate: is a bioactive sphingolipid metabolite that plays a crucial role in various cellular processes.

Aplicaciones Científicas De Investigación

Chemistry: D-erythro-Sphingosine-C19-1-phosphate is used as a ligand for studying G protein-coupled receptors and their signaling pathways .

Biology: In biological research, it is used to investigate cellular processes such as cell migration, differentiation, and apoptosis .

Medicine: The compound has potential therapeutic applications in treating diseases related to immune regulation, cancer, and cardiovascular conditions .

Industry: In the industrial sector, it is utilized in the development of pharmaceuticals and as a research tool for studying lipid signaling pathways .

Mecanismo De Acción

Target of Action

Nonadecaphing-4-enine-1-phosphate, also known as C19 Sphingosine-1-phosphate (S1P), is a sphingolipid . The primary targets of this compound are the S1P receptors located on lymphocytes . These receptors play a crucial role in regulating lymphocyte egress from the spleen and lymph nodes into the systemic circulation .

Mode of Action

The compound interacts with its targets by binding to the S1P receptors. This binding leads to the internalization of the receptor and loss of responsiveness to the S1P gradient . As a result, the egress of lymphocytes from the spleen and lymph nodes into the systemic circulation is reduced .

Biochemical Pathways

The interaction of C19 Sphingosine-1-phosphate with its targets affects the S1P signaling pathway . This pathway plays a key role in various cellular processes, including cell growth, survival, migration, and immune cell trafficking . The downstream effects of this pathway’s modulation include reduced inflammation and tissue damage .

Pharmacokinetics

The compound’s physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, may influence its bioavailability .

Result of Action

The action of C19 Sphingosine-1-phosphate results in a decrease in the number of circulating lymphocytes in the blood . This leads to a reduction in inflammation and tissue damage, which are key features of various inflammatory and autoimmune diseases .

Análisis Bioquímico

Biochemical Properties

Nonadecaphing-4-enine-1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from sphingomyelin by the action of sphingosine kinase . The content of this compound in the cell is controlled by specific kinases and phosphatases as well as the enzyme of this compound degradation, this compound lyase .

Cellular Effects

This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a key role in innate and adaptive immune responses and is closely related to inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) .

Temporal Effects in Laboratory Settings

It is known that the reduction of the circulating this compound level correlates with COVID-19 severity .

Metabolic Pathways

This compound is involved in sphingolipid metabolism . It is synthesized from sphingomyelin by the action of sphingosine kinase .

Subcellular Localization

It is known that sphingosine kinase 2, which is involved in the synthesis of this compound, is located mainly in the mitochondria, nucleus, and the endoplasmic reticulum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Extraction from Natural Sources: One method involves extracting sphingolipids from natural sources, followed by chemical modification and phosphorylation to obtain D-erythro-Sphingosine-C19-1-phosphate.

Organic Synthesis: Another method involves organic synthesis, where the sphingosine backbone is constructed step-by-step and then phosphorylated to yield the target compound.

Industrial Production Methods: Industrial production typically involves large-scale organic synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and chemical modification.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, and other organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparación Con Compuestos Similares

D-erythro-Sphingosine: A potent activator of p32-kinase and inhibitor of protein kinase C (PKC).

D-erythro-Dihydrosphingosine 1-phosphate: A structurally related analog that regulates cell migration and differentiation.

Sphinganine 1-phosphate: Another sphingolipid metabolite involved in various physiological processes.

Uniqueness: D-erythro-Sphingosine-C19-1-phosphate is unique due to its specific interaction with S1P receptors and its role in modulating a wide range of cellular processes. Its ability to activate specific signaling pathways and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Propiedades

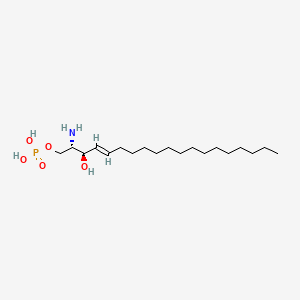

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOGUYCCVIDLTK-OVMWUVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

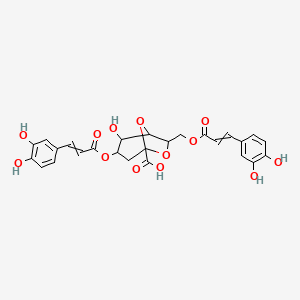

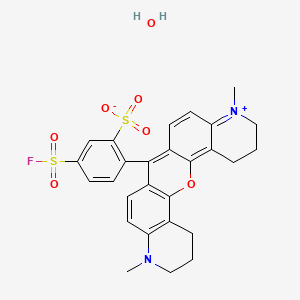

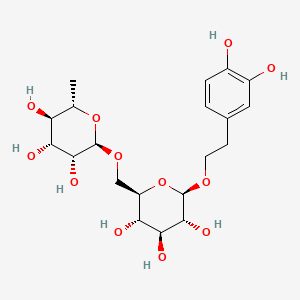

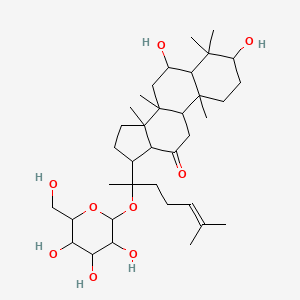

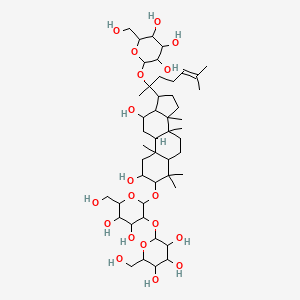

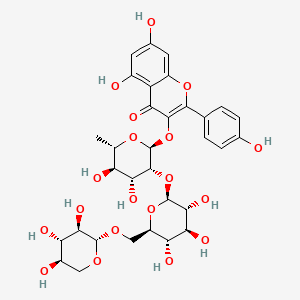

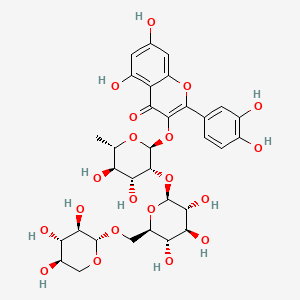

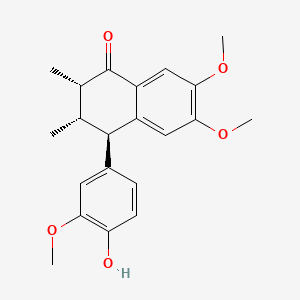

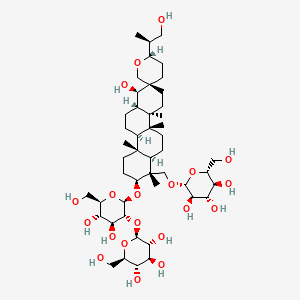

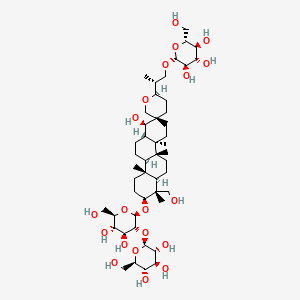

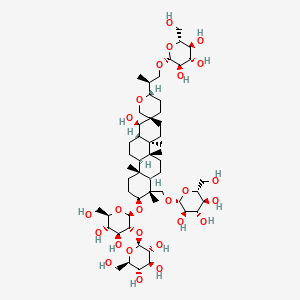

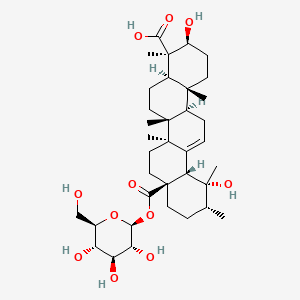

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.